1-(1,1-Difluoro-2-methylpropyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Difluoro-2-methylpropyl)-4-methylbenzene is an organic compound with the molecular formula C11H14F2 It is characterized by the presence of a difluoromethyl group attached to a benzene ring, which also bears a methyl substituent
Preparation Methods
The synthesis of 1-(1,1-Difluoro-2-methylpropyl)-4-methylbenzene typically involves the introduction of the difluoromethyl group onto a pre-existing benzene ring. One common method is the reaction of 4-methylbenzyl chloride with difluoromethyl lithium under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(1,1-Difluoro-2-methylpropyl)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions. For example, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, leading to the formation of nitro derivatives.
Scientific Research Applications
1-(1,1-Difluoro-2-methylpropyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving fluorinated organic molecules.
Medicine: Research into potential pharmaceutical applications includes the investigation of its effects on biological systems and its potential as a drug candidate.
Industry: It is used in the development of new materials, including polymers and specialty chemicals, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoro-2-methylpropyl)-4-methylbenzene involves its interaction with various molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biological processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
1-(1,1-Difluoro-2-methylpropyl)-4-methylbenzene can be compared to other fluorinated benzene derivatives, such as:
1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene: Similar in structure but with an additional fluorine atom on the benzene ring, which can alter its chemical and physical properties.
1-(1,1-Difluoro-2-methylpropyl)benzene: Lacks the methyl group on the benzene ring, resulting in different reactivity and applications.
4-Methylbenzyl fluoride: Contains a single fluorine atom, making it less reactive compared to the difluoromethyl derivative.
The unique combination of the difluoromethyl and methyl groups in this compound provides distinct chemical properties that can be leveraged in various research and industrial applications.
Properties
Molecular Formula |
C11H14F2 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(1,1-difluoro-2-methylpropyl)-4-methylbenzene |
InChI |
InChI=1S/C11H14F2/c1-8(2)11(12,13)10-6-4-9(3)5-7-10/h4-8H,1-3H3 |
InChI Key |
ZXWWPKKLUFUFCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.